2,4-D-diethylammonium

Description

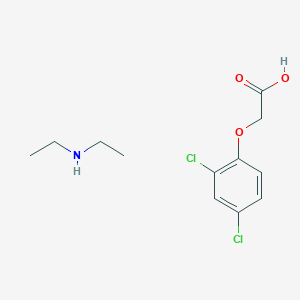

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

20940-37-8 |

|---|---|

Molecular Formula |

C12H17Cl2NO3 |

Molecular Weight |

294.17 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)acetic acid;N-ethylethanamine |

InChI |

InChI=1S/C8H6Cl2O3.C4H11N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-5-4-2/h1-3H,4H2,(H,11,12);5H,3-4H2,1-2H3 |

InChI Key |

VQRSXYVRBBWVSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Origin of Product |

United States |

Mechanisms of Action in Plant Systems

Auxinic Activity and Plant Hormone Mimicry

2,4-D's primary mechanism of action is its function as a plant hormone mimic. invasive.org It is structurally and functionally analogous to the natural auxin, IAA. xtbg.ac.cnscispace.com Auxins are a class of plant hormones that, at normal physiological concentrations, regulate numerous aspects of growth and development, including cell division and elongation. uwa.edu.au

While plants can metabolize and regulate the levels of endogenous IAA, they are unable to effectively break down the synthetic structure of 2,4-D. nih.govscispace.com This leads to its accumulation within the plant tissues. At the high concentrations resulting from herbicidal application, 2,4-D causes the plant to enter a state of uncontrolled and unsustainable growth, leading to symptoms such as stem twisting, leaf cupping and withering, and ultimately, plant death. xtbg.ac.cnwikipedia.orgmt.gov This response is dose-dependent; at very low concentrations, 2,4-D can stimulate plant growth, but at herbicidal concentrations, it is lethal. xtbg.ac.cnscispace.com

Molecular Interactions with Plant Auxin Receptors

The molecular basis for 2,4-D's activity lies in its interaction with the plant's natural auxin perception and signaling machinery. This interaction hijacks the normal hormonal regulatory pathways, leading to a massive and lethal transcriptional response.

The perception of auxin, including 2,4-D, is mediated by a family of F-box proteins, most notably the Transport Inhibitor Response 1 (TIR1) and its close relatives, the Auxin Signaling F-box (AFB) proteins. xtbg.ac.cnresearchgate.net These proteins act as the substrate-binding component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

2,4-D binds to the TIR1/AFB receptor, promoting an interaction between the receptor and a family of transcriptional repressor proteins known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins. xtbg.ac.cn This binding event targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome. xtbg.ac.cn The degradation of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a wide array of auxin-responsive genes. xtbg.ac.cn Genetic studies have confirmed that TIR1 is the primary receptor for 2,4-D, as plants with mutations in the TIR1 gene exhibit significant resistance to the herbicide. xtbg.ac.cn

| Feature | Indole-3-acetic acid (IAA) | 2,4-Dichlorophenoxyacetic acid (2,4-D) |

|---|---|---|

| Primary Receptor | TIR1/AFB protein family | TIR1/AFB protein family xtbg.ac.cnresearchgate.net |

| Signaling Outcome | Degradation of Aux/IAA repressors, leading to regulated gene expression and controlled growth | Degradation of Aux/IAA repressors, leading to massive, unregulated gene expression xtbg.ac.cn |

| Metabolism in Plant | Rapidly conjugated and degraded, allowing for precise hormonal control nih.gov | Resists degradation, leading to prolonged and excessive signaling nih.govscispace.com |

| Binding Affinity | Binds to TIR1/AFB to initiate normal physiological responses | Binds effectively to TIR1/AFB, acting as a persistent mimic of IAA nih.gov |

At the cellular level, 2,4-D is readily absorbed and translocated throughout the plant. wikipedia.orgmt.gov The ester forms are typically absorbed through the foliage, while salt forms like diethylammonium (B1227033) are absorbed by the roots. orst.edu Once inside the plant, it moves systemically through the phloem to areas of active growth, such as the meristems. researchgate.net

The perception of 2,4-D triggers a cascade of events beyond the primary auxin signaling pathway. A key secondary effect is the significant overproduction of ethylene (B1197577), another plant hormone often associated with stress and senescence. xtbg.ac.cnresearchgate.netucanr.edu This disruption of the hormonal balance, particularly the interplay between auxin, ethylene, and abscisic acid, contributes significantly to the herbicidal symptoms and eventual death of the plant. xtbg.ac.cn

Cellular and Subcellular Effects Inducing Plant Overgrowth

The molecular disruptions caused by 2,4-D manifest as profound and lethal changes at the cellular and tissue levels. These changes are characterized by a complete loss of controlled growth and development.

One of the most dramatic effects of 2,4-D is the dysregulation of cell division and elongation. uwa.edu.au The massive activation of auxin-responsive genes leads to uncontrolled cell proliferation, particularly in the meristematic tissues. orst.eduinvasive.org This results in the formation of undifferentiated masses of cells (callus) and abnormal growth patterns. researchgate.net

Furthermore, 2,4-D alters the plasticity of cell walls, a process normally regulated by auxin to allow for controlled cell expansion. orst.eduucanr.edu Under the influence of 2,4-D, this process becomes unregulated, contributing to the distorted growth observed in affected plants. researchgate.net Research on tobacco cell cultures has shown that 2,4-D can preferentially stimulate cell division over elongation, leading to a disorganized proliferation of cells rather than structured growth. nih.gov

The vascular system of the plant, comprising the xylem and phloem, is a primary target of 2,4-D's toxic action. The herbicide stimulates uncontrolled and disorganized cell division within the vascular tissues. orst.eduorst.edu This abnormal proliferation crushes and destroys the phloem and xylem, compromising the plant's ability to transport water, nutrients, and sugars. fbn.com The collapse of the vascular system is a critical factor leading to the rapid wilting, necrosis, and death of the plant. researchgate.netresearchgate.net This vascular disruption is responsible for many of the classic symptoms of 2,4-D exposure, including epinasty (downward bending of leaves) and stem twisting. wikipedia.orgmt.gov

| Cellular/Subcellular Process | Effect of 2,4-D | Observed Plant Symptom |

|---|---|---|

| Cell Division | Uncontrolled proliferation, especially in meristems and vascular cambium orst.eduinvasive.org | Formation of galls and tumors, stem thickening and twisting xtbg.ac.cn |

| Cell Elongation | Dysregulated; abnormal cell expansion ucanr.edu | Leaf epinasty, stem and petiole curling wikipedia.orgmt.gov |

| Vascular Tissue (Xylem/Phloem) | Uncontrolled cell division leads to crushing and blockage of transport tissues orst.edufbn.com | Wilting, brittleness, eventual necrosis and plant death researchgate.net |

| Hormone Synthesis | Induces overproduction of ethylene and abscisic acid xtbg.ac.cnresearchgate.net | Accelerated senescence, leaf drop, and chlorosis xtbg.ac.cn |

| Gene Expression | Massive, sustained activation of auxin-responsive genes xtbg.ac.cn | Overall uncontrolled, unsustainable growth wikipedia.org |

Phytohormone Crosstalk and Secondary Signaling Pathways

The herbicidal action of 2,4-D, a synthetic auxin, extends beyond simply mimicking the plant hormone indole-3-acetic acid (IAA). invasive.orgwikipedia.org Its application triggers a cascade of events that disrupt the delicate balance of multiple phytohormone signaling pathways, leading to a state of uncontrolled growth and eventual death in susceptible plants. researchgate.netnih.gov This hormonal imbalance is a key feature of its mechanism of action. nih.gov When applied at herbicidal concentrations, 2,4-D is not readily degraded by the plant, unlike natural auxin. researchgate.net This persistence leads to the upregulation of genes associated with the synthesis of other critical plant hormones, notably ethylene and abscisic acid (ABA). researchgate.net The interaction and crosstalk among these hormonal pathways, coupled with the generation of secondary messengers like reactive oxygen species (ROS), amplify the phytotoxic effects. nih.govwalshmedicalmedia.com This complex interplay ultimately results in the characteristic symptoms of auxinic herbicide damage, including epinasty (downward bending of leaves), stem curvature, senescence, and tissue decay. researchgate.netnih.gov

A significant consequence of applying 2,4-D to susceptible plants is the rapid and excessive production of ethylene. researchgate.netorst.edu 2,4-D treatment activates the de novo synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a pivotal enzyme in the ethylene biosynthesis pathway. nih.gov This leads to a surge in ethylene levels, which contributes significantly to the herbicidal symptoms, particularly senescence. researchgate.netnih.gov While the role of ethylene in 2,4-D-induced leaf epinasty is debated, its involvement in accelerating tissue death is well-established. nih.gov

Table 1: Ethylene Production in 2,4-D Resistant (R) and Susceptible (S) Dicotyledonous Weeds

| Weed Species | Population Type | Ethylene Production (nmol g⁻¹ FW) |

|---|---|---|

| Amaranthus hybridus | Susceptible (S) | 14.5 |

| Resistant (R) | 3.1 | |

| Conyza canadensis | Susceptible (S) | 12.8 |

| Resistant (R) | 4.2 | |

| Parthenium hysterophorus | Susceptible (S) | 10.9 |

| Resistant (R) | 2.5 | |

| Papaver rhoeas | Susceptible (S) | 15.2 |

| Resistant (R) | 4.8 |

The application of 2,4-D also induces the biosynthesis of abscisic acid (ABA), another critical stress-related hormone. researchgate.netnih.gov This is achieved through the overexpression of genes like NCED1, which encodes a key regulatory enzyme in the ABA synthesis pathway. nih.gov Elevated ABA levels trigger stomatal closure, which restricts the plant's gas exchange and photosynthetic capacity, limiting biomass production. nih.gov

A major consequence of both ethylene overproduction and ABA accumulation is the massive generation of reactive oxygen species (ROS). researchgate.netnih.gov ROS, which include molecules like superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive and can cause significant oxidative damage to cellular components. nih.govmdpi.com While ROS at low levels act as important signaling molecules, their excessive accumulation under stress conditions leads to cytotoxicity and programmed cell death. mdpi.commdpi.com 2,4-D-induced ROS production is a primary factor responsible for oxidative damage and cell death in susceptible plants. nih.gov The accumulation of ROS is considered a key element in the development of herbicidal symptoms, including epinasty and senescence. nih.govnih.gov The sources of this ROS burst are multifaceted, involving the activation of enzymes such as xanthine (B1682287) oxidoreductase and NADPH oxidases located in the plasma membrane. nih.govmdpi.com This disruption of the cellular redox homeostasis is a central component of the phytotoxicity of 2,4-D. nih.govmdpi.com

Biochemical and Physiological Responses in Target Plant Species

Absorption and Translocation Dynamics within Plant Vasculature

The journey of 2,4-D-diethylammonium from the leaf surface to its sites of action within the plant is a complex process governed by the interplay of chemical properties and plant physiological functions. The efficiency of this movement is crucial for the herbicide's systemic action.

The primary route of entry for this compound is through the foliage. mt.govorst.edu As a salt formulation, its uptake is influenced by the plant's cuticle, a waxy outer layer that acts as a barrier. core.ac.uk The polarity of the salt form can make direct diffusion across the lipophilic cuticle challenging. However, uptake is facilitated by several factors:

pH-dependent Dissociation: The lipophilicity of the 2,4-D molecule is dependent on the pH-dependent dissociation of its carboxylic group. researchgate.net This characteristic influences its ability to penetrate the cuticle.

Adjuvants and Surfactants: Formulations often include adjuvants or surfactants that enhance foliar absorption. These substances can increase the wetting of the leaf surface and potentially disrupt the cuticular wax structure, thereby improving penetration. researchgate.net Studies have shown that fatty amine surfactants can significantly enhance the foliar absorption of 2,4-D amine salts. researchgate.net

Environmental Conditions: Factors such as temperature and humidity can alter the physical state of the plant cuticle, influencing herbicide uptake. core.ac.uk High temperatures can increase the fluidity of cuticular waxes, potentially aiding absorption. researchgate.net

The ester forms of 2,4-D are generally more lipophilic and penetrate the cuticle more readily than salt forms. orst.edu However, salt formulations are effectively absorbed, particularly with the aid of formulation technology.

Once absorbed into the leaf tissue, the active 2,4-D molecule must be transported to its primary sites of action, which are the meristematic tissues where active growth occurs. mt.govrevistacultivar.com This long-distance movement, or translocation, primarily occurs via the phloem, the plant's vascular tissue responsible for transporting sugars and other organic molecules from the leaves (sources) to areas of growth or storage (sinks). nih.gov

The process involves several key steps:

Apoplastic and Symplastic Movement: After penetrating the cuticle, the herbicide moves through the leaf tissue towards the phloem. This can occur via the apoplast (cell walls) or the symplast (interconnected cytoplasm).

Phloem Loading: For systemic transport, 2,4-D must be actively loaded into the phloem sieve tubes. As a weak acid, 2,4-D can become trapped in the alkaline environment of the phloem in a phenomenon known as "ion trapping," which facilitates its accumulation and transport.

Source-to-Sink Translocation: Following the flow of photoassimilates, 2,4-D is transported throughout the plant, accumulating in meristems in the shoots and roots. wikipedia.orgrevistacultivar.com

Research has identified that impaired translocation can be a mechanism of resistance in some weed biotypes. In these cases, the herbicide is retained in the treated leaves and not effectively transported to the meristems, reducing its efficacy. nih.govresearchgate.net This impairment may be linked to mutations in auxin transporters, such as those in the ATP-binding cassette (ABC) transporter family, which are involved in loading the herbicide into the phloem. nih.govresearchgate.net

Table 1: Factors Influencing 2,4-D Absorption and Translocation

| Factor | Influence on Absorption | Influence on Translocation | Reference |

|---|---|---|---|

| Formulation | Ester forms penetrate foliage more easily; surfactants enhance salt form uptake. | Not directly affected by initial formulation post-hydrolysis. | orst.eduresearchgate.net |

| Temperature | Generally increases with higher temperatures. | Can increase with higher temperatures due to greater phloem activity. | core.ac.ukresearchgate.net |

| Drought Stress | Can decrease uptake due to altered cuticle and reduced physiological activity. | Often significantly reduced under drought conditions. | core.ac.uk |

| Plant Species | Varies based on cuticle thickness and composition. | Can be impaired in resistant biotypes due to transporter mutations. | core.ac.uknih.gov |

Metabolism and Conjugation Pathways in Plants

Once inside the plant, this compound is not static. It undergoes a series of metabolic processes that can activate, detoxify, or sequester the molecule. These pathways vary significantly between plant species, which is a primary basis for the herbicide's selectivity. nih.govnih.gov

The diethylammonium (B1227033) salt of 2,4-D rapidly dissociates or is hydrolyzed upon absorption into the plant, releasing the diethylammonium cation and the active herbicidal molecule, 2,4-D acid. wikipedia.orgorst.edufao.org This conversion is a critical activation step, as it is the anionic acid form of 2,4-D that mimics the natural auxin, indole-3-acetic acid (IAA), and initiates the herbicidal effects. revistacultivar.comxtbg.ac.cn The rapid conversion to the acid form is typical for both amine salt and ester formulations. wikipedia.orgorst.edu

Plants, particularly tolerant species like grasses, possess metabolic pathways to detoxify 2,4-D acid. researchgate.net These detoxification mechanisms generally involve two main strategies: chemical modification of the 2,4-D molecule or its conjugation to other molecules. nih.gov

Key metabolic pathways include:

Hydroxylation: The aromatic ring of the 2,4-D molecule can be hydroxylated, a common detoxification step. nih.govfrontiersin.org This process can generate metabolites such as 4-hydroxy-2,5-dichlorophenoxyacetic acid and 4-hydroxy-2,3-dichlorophenoxyacetic acid. frontiersin.org

Side-Chain Degradation: The acetic acid side chain can be cleaved or modified. In some genetically engineered crops and certain soil bacteria, an oxygenase enzyme (coded by genes like tfdA) can convert 2,4-D into 2,4-dichlorophenol (B122985) (2,4-DCP), which is less phytotoxic. nih.govnih.gov

Conjugation: The 2,4-D acid molecule, or its hydroxylated metabolites, can be conjugated (bound) to sugars or amino acids. nih.govuwa.edu.au This process increases water solubility and allows the compounds to be sequestered in the vacuole, effectively removing them from active sites in the cell. Common conjugates include:

Glucose Esters: Formed by linking glucose to the carboxyl group of the 2,4-D molecule. uwa.edu.au

Amino Acid Conjugates: Amide-linked conjugates with amino acids, most notably glutamic acid (2,4-D-Glu) and aspartic acid (2,4-D-Asp), are major metabolites in many species. nih.govnih.gov

Table 2: Major Metabolites and Conjugates of 2,4-D in Various Plant Species

| Plant Species | Major Metabolites/Conjugates | Reference |

|---|---|---|

| Bean and Soybean | 4-O-beta-D-glucosides of hydroxylated 2,4-D; N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid; N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid | nih.gov |

| Cereals (e.g., Wheat) | 1-O-(2,4-dichlorophenoxyacetyl)-beta-D-glucose | nih.gov |

| Wild Radish | Glucose ester of 2,4-D | uwa.edu.au |

| Strawberry | Glycoside of 2,4-dichlorophenol | nih.gov |

| Arabidopsis | 2,4-D-Glutamic acid (2,4-D-Glu); 2,4-D-Aspartic acid (2,4-D-Asp) | nih.gov |

The metabolic transformations of 2,4-D are catalyzed by specific enzymes within the plant's cells. These enzymatic systems are central to the detoxification process and are often more active in tolerant monocot species than in susceptible dicot species. researchgate.net

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is frequently involved in Phase I of xenobiotic detoxification. P450s are primarily responsible for the ring hydroxylation of 2,4-D, a key step in its detoxification. frontiersin.orgresearchgate.net Enhanced metabolism mediated by P450s has been identified as a mechanism of resistance in some weed populations. researchgate.net

Glucosyltransferases (GTs): These enzymes are involved in Phase II of detoxification, catalyzing the conjugation of hydroxylated 2,4-D metabolites to glucose. This glycosylation increases the polarity of the molecule, preparing it for sequestration. nih.gov

Other Conjugating Enzymes: Enzymes such as glutathione (B108866) S-transferases (GSTs) may also play a role, although conjugation to amino acids is a more commonly cited pathway for 2,4-D. nih.gov

The rapid and efficient action of these enzyme systems in tolerant plants prevents the buildup of herbicidally active 2,4-D acid, allowing them to survive exposure. nih.govresearchgate.net In susceptible species, these metabolic pathways are either slower or absent, leading to the accumulation of 2,4-D, uncontrolled growth, and eventual death. nih.govresearchgate.net

Herbicide Resistance Mechanisms in Plant Populations

Genetic and Molecular Bases of Resistance Evolution

The evolution of resistance to synthetic auxin herbicides like 2,4-D is rooted in genetic mutations within the plant's auxin signaling pathway. researchgate.net This pathway is a complex network that regulates plant growth and development, and its components are the primary targets for auxinic herbicides. bioone.orgpnas.org Resistance can arise from alterations in target-site genes, including those encoding for the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor proteins and the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors. researchgate.netpnas.org

Mutations in these key genes can reduce the binding affinity of the herbicide to its target site, thereby diminishing its phytotoxic effects. For instance, a field-evolved resistance mechanism in Sisymbrium orientale (Indian hedge mustard) was traced to an in-frame 27-base-pair deletion in the degron tail of the Aux/IAA2 gene. pnas.org This mutation reduces the binding of synthetic auxins to the TIR1 receptor, conferring resistance to both 2,4-D and dicamba (B1670444). pnas.org In some weed species, such as Kochia scoparia and Sinapis arvensis, resistance has been shown to be conferred by a single dominant allele, which allows for rapid selection and spread of the resistant trait within a population. pnas.orgnih.gov

While target-site mutations are a significant basis for resistance, the complexity of the auxin pathway and potential fitness costs associated with these mutations may explain why resistance to this class of herbicides was initially considered a low risk. pnas.orgscielo.br

Impaired Herbicide Transport as a Resistance Mechanism

A prevalent non-target-site resistance mechanism involves the impaired transport of 2,4-D throughout the plant. nih.govresearchgate.net In susceptible plants, 2,4-D is absorbed by the leaves and translocated via the phloem to meristematic tissues, where it induces uncontrolled growth and eventual death. mt.gov Resistant plants, however, can limit this movement, effectively confining the herbicide to the treated areas and preventing it from reaching its sites of action. nih.govoup.comnih.gov

Altered Auxin Transport Protein Functionality

The long-distance transport of auxins and auxinic herbicides is facilitated by specific protein transporters. nih.govnih.gov Key among these are the PIN-FORMED (PIN) proteins and the ATP-binding cassette (ABC) transporters of the B subclass (ABCBs). nih.govnih.gov Alterations in the function or expression of these transport proteins can significantly reduce the translocation of 2,4-D. nih.govresearchgate.net

Research has shown that PIN proteins can directly bind and transport 2,4-D. nih.gov Similarly, ABCB transporters are crucial for facilitating the movement of auxin through the phloem. oup.com A mutation or change in the expression of an ABCB transporter has been identified as a likely cause of resistance in wild radish (Raphanus raphanistrum). researchgate.netoup.com This is supported by studies where the application of ABCB transporter inhibitors, such as verapamil (B1683045) and valspodar, to susceptible plants mimicked the resistant phenotype by inhibiting the translocation of radiolabeled 2,4-D. researchgate.netoup.com

Reduced Phloem Loading and Localized Herbicide Retention

The consequence of altered transporter functionality is a marked reduction in the loading of 2,4-D into the phloem, the plant's vascular tissue for sugar transport. nih.govoup.com This leads to the localized retention of the herbicide, primarily within the treated leaves. nih.govresearchgate.net

Studies using 14C-radiolabelled 2,4-D have demonstrated that in resistant biotypes of wild radish, the herbicide is not effectively transported out of the treated leaf. nih.govoup.com This impaired translocation prevents the systemic action of the herbicide. This mechanism is not exclusive to wild radish and has been identified as a contributing factor to 2,4-D resistance in several other weed species. mdpi.comresearchgate.net

Table 1: Weed Species with Impaired 2,4-D Translocation as a Resistance Mechanism

| Species | Key Finding | Reference(s) |

| Raphanus raphanistrum (Wild Radish) | Resistance identified as an inability to translocate 2,4-D out of the treated leaf due to impaired phloem loading. | nih.gov, oup.com, nih.gov |

| Hirschfeldia incana (Shortpod Mustard) | Reduced translocation was the sole contributing mechanism to 2,4-D resistance in the studied population. | mdpi.com, researchgate.net |

| Amaranthus hybridus (Smooth Pigweed) | Showed both reduced translocation and enhanced metabolism as resistance mechanisms. | mdpi.com, researchgate.net |

| Parthenium hysterophorus (Parthenium Weed) | Exhibited a combination of reduced translocation and enhanced metabolism. | mdpi.com, researchgate.net |

| Papaver rhoeas (Corn Poppy) | Reduced translocation of 2,4-D was identified as a resistance mechanism. | mdpi.com |

Enhanced Herbicide Metabolism as a Resistance Mechanism

Another major non-target-site resistance strategy is the enhanced metabolic detoxification of 2,4-D. researchgate.netsoybeanresearchinfo.com In this mechanism, resistant plants can rapidly break down the active herbicide into non-toxic or less toxic metabolites before it can cause significant damage. soybeanresearchinfo.comnih.gov This metabolic resistance can be particularly problematic as it may confer cross-resistance to other herbicides with different modes of action. researchgate.net

Role of Cytochrome P450 Monooxygenases in Degradation

The initial step in the metabolic breakdown of many herbicides is often catalyzed by cytochrome P450 monooxygenases (P450s). nih.govfrontiersin.org These enzymes are a large and diverse family of proteins that play a crucial role in the detoxification of various foreign compounds (xenobiotics). mdpi.com In the context of 2,4-D resistance, P450s can hydroxylate the herbicide's aromatic ring, a modification that reduces its phytotoxicity and prepares it for further degradation. nih.gov

The involvement of P450s in 2,4-D resistance is strongly supported by studies using P450 inhibitors, such as malathion (B1675926). mdpi.comfrontiersin.org When resistant plants are treated with malathion prior to 2,4-D application, their resistance is often reversed or reduced, indicating that P450 activity is essential for the resistance trait. nih.govmdpi.comresearchgate.net This has been observed in multiple resistant weed species, including Amaranthus hybridus, Conyza canadensis, and Papaver rhoeas. mdpi.comresearchgate.netfrontiersin.org

Conjugation-Mediated Detoxification Pathways

Following the initial modification by enzymes like P450s (Phase I metabolism), the resulting metabolites are typically conjugated with endogenous molecules such as sugars or amino acids (Phase II metabolism). nih.govresearchgate.net This process increases the water solubility of the metabolites, facilitating their sequestration into the vacuole or cell wall, effectively removing them from biological activity. nih.gov

The specific conjugation pathway can be a critical determinant of the level of resistance. For example, in a resistant population of Amaranthus tuberculatus (waterhemp), 2,4-D is first hydroxylated by a P450 enzyme and then rapidly conjugated to glucose, followed by malonylation. nih.gov This pathway results in non-toxic metabolites. In contrast, susceptible plants tend to conjugate 2,4-D with amino acids like aspartate. The resulting 2,4-D-aspartate conjugate retains some herbicidal activity, making this pathway a less effective detoxification strategy. nih.gov This highlights how resistant weeds have evolved more efficient and novel metabolic pathways to overcome the effects of the herbicide. nih.gov

Table 2: Summary of 2,4-D Metabolic Pathways in Susceptible vs. Resistant Waterhemp (Amaranthus tuberculatus)

| Plant Biotype | Phase I Metabolism | Phase II Metabolism | Final Metabolite Toxicity | Reference |

| Susceptible | Minimal to none | Conjugation to aspartic acid (forms 2,4-D-Asp) | Retains some auxinic action and toxicity | nih.gov |

| Resistant | Hydroxylation (forms 5-OH-2,4-D) | Conjugation to glucose, followed by malonylation | Loss of auxinic action and toxicity | nih.gov |

Reduced Herbicide Perception and Receptor Alterations

Synthetic auxin herbicides like 2,4-D function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of events that disrupt normal plant growth. nih.gov The primary targets of these herbicides are components of the auxin signaling pathway, specifically the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) proteins, which act as auxin receptors, and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, which are coreceptors. nih.govresearchgate.net Alterations in these proteins can reduce the perception of the herbicide, thereby conferring resistance.

Target-site resistance to 2,4-D can arise from genetic mutations that modify the structure or expression of auxin receptors and coreceptors, reducing their binding affinity for the herbicide. While the incidence of target-site resistance to synthetic auxins has been considered relatively rare compared to other herbicide classes, recent research has identified specific mutations conferring high levels of resistance. mdpi.comcambridge.org

A significant breakthrough in understanding this mechanism comes from studies on Sisymbrium orientale (Indian hedge mustard). Research has identified an in-frame 27-nucleotide deletion in the degron tail of the auxin coreceptor gene IAA2. pnas.orgbiorxiv.org This deletion results in the loss of nine amino acids, which reduces the binding affinity of the coreceptor for both 2,4-D and the TIR1 receptor. pnas.orgresearchgate.net This impaired binding prevents the degradation of the Aux/IAA protein, thereby blocking the downstream herbicidal action. pnas.org Transgenic Arabidopsis plants expressing this mutated SoIAA2 allele exhibited resistance to 2,4-D, confirming the functional role of this mutation in conferring resistance. pnas.orgresearchgate.net

Further investigation into S. orientale has revealed another target-site resistance mechanism involving a point mutation (Leu 175 Pro) in the SoIAA34 gene. nih.gov This mutation also confers resistance to 2,4-D and other synthetic auxin herbicides. The inheritance of these resistance traits is often conferred by a single dominant allele, which can facilitate their rapid spread within a weed population. pnas.orgnih.gov

It is noteworthy that some mutations in auxin receptor homologs may confer resistance to other synthetic auxins but not to 2,4-D. For instance, mutations in the AFB5 gene in Arabidopsis were found to confer resistance to picolinate (B1231196) auxins but showed minimal cross-resistance to 2,4-D. nih.govnih.gov This highlights the chemical specificity of interactions between different synthetic auxin herbicides and the various components of the auxin signaling pathway. nih.gov

| Gene | Mutation | Weed Species | Herbicide(s) | Effect of Mutation |

| SoIAA2 | 27-nucleotide in-frame deletion | Sisymbrium orientale | 2,4-D, Dicamba | Reduced binding to TIR1 receptor, preventing degradation of the Aux/IAA protein. pnas.orgbiorxiv.orgresearchgate.net |

| SoIAA34 | Leu 175 Pro point mutation | Sisymbrium orientale | 2,4-D, MCPA, Fluroxypyr | Confers resistance to multiple synthetic auxin herbicides. nih.gov |

| IAA16 | Gly127Asn amino acid substitution | Bassia scoparia | Dicamba | Confers resistance to dicamba but not 2,4-D. pnas.orgbiorxiv.org |

| AFB5 | Point mutation | Arabidopsis thaliana | Picolinate auxins (e.g., picloram) | Confers resistance to picolinate auxins but not 2,4-D. nih.govnih.gov |

Investigation of Multi-Mechanism Resistance in Weed Biotypes

In many cases, herbicide resistance in a weed biotype is not due to a single mechanism but rather a combination of different strategies. This phenomenon, known as multiple resistance, can involve both target-site and non-target-site mechanisms within the same plant, making control particularly challenging.

A common non-target-site resistance mechanism is enhanced herbicide metabolism, where the plant detoxifies the herbicide before it can exert its phytotoxic effects. This is often mediated by enzymes such as cytochrome P450 monooxygenases (P450s). mdpi.comnih.gov Another prevalent non-target-site mechanism is reduced translocation, where the movement of the herbicide from the point of application to its site of action is impaired. mdpi.comoup.com

Several studies have documented the co-occurrence of these mechanisms in 2,4-D resistant weed populations. For example, resistant biotypes of Amaranthus hybridus, Parthenium hysterophorus, and Papaver rhoeas have been shown to exhibit both reduced translocation and enhanced metabolism of 2,4-D. mdpi.comresearchgate.net In these cases, the use of a P450 inhibitor like malathion can synergize with 2,4-D, indicating the role of P450 enzymes in the metabolic degradation of the herbicide. mdpi.com

In other species, one mechanism may be predominant. For instance, in resistant populations of two Conyza species, enhanced metabolism was identified as the sole resistance mechanism, while in Hirschfeldia incana, reduced translocation was the only contributing factor. mdpi.com The complexity and variability of resistance mechanisms across different weed species underscore the difficulty in extrapolating findings from one species to another. mdpi.comresearchgate.net

| Weed Species | Resistance Mechanism(s) | Key Findings |

| Amaranthus hybridus | Reduced translocation, Enhanced metabolism | Both mechanisms contribute to 2,4-D resistance. mdpi.comresearchgate.net |

| Conyza canadensis | Enhanced metabolism | Cytochrome P450-mediated metabolism is the primary resistance mechanism. mdpi.comresearchgate.net |

| Conyza sumatrensis | Enhanced metabolism | Similar to C. canadensis, enhanced metabolism is the key factor. mdpi.comresearchgate.net |

| Hirschfeldia incana | Reduced translocation | Impaired movement of 2,4-D is the sole identified resistance mechanism. mdpi.com |

| Papaver rhoeas | Reduced translocation, Enhanced metabolism | A combination of both mechanisms confers resistance. mdpi.comresearchgate.net |

| Parthenium hysterophorus | Reduced translocation, Enhanced metabolism | Both reduced movement and increased breakdown of the herbicide are involved. mdpi.comresearchgate.net |

Ecological and Evolutionary Dynamics of Resistance Development

The evolution of herbicide resistance is a classic example of rapid adaptation driven by intense selection pressure. hracglobal.com The dynamics of resistance development in a weed population are influenced by a variety of ecological and evolutionary factors, including the initial frequency of resistance alleles, the intensity of herbicide selection, gene flow, and the fitness of resistant individuals in the absence of the herbicide.

Historically, the incidence of resistance to synthetic auxin herbicides has been relatively low compared to other herbicide modes of action. hracglobal.com This has been attributed to several factors, including the potential for multiple sites of action for these herbicides and the possibility of fitness costs associated with resistance mutations. hracglobal.combioone.org Mutations in the auxin signaling pathway, which is fundamental to plant growth and development, could potentially lead to pleiotropic effects that reduce a plant's viability and reproductive success in a competitive environment. researchgate.netbioone.org

However, recent research suggests that fitness costs are not always a significant barrier to the evolution of 2,4-D resistance. A study on Sisymbrium orientale populations with the IAA2 deletion mutation found no apparent fitness penalty in terms of biomass accumulation or seed production, both in monoculture and in competition with wheat. nih.gov The absence of a significant fitness cost implies that the frequency of this resistance mutation is unlikely to decline in a population even if the selection pressure from 2,4-D is removed. nih.gov

The increasing adoption of crops genetically engineered to be resistant to 2,4-D and other synthetic auxins is expected to dramatically increase the selection pressure for the evolution of resistance in weed populations. oup.com This underscores the importance of integrated weed management practices that incorporate diverse control tactics to mitigate the evolution and spread of herbicide resistance.

Environmental Dynamics and Biotransformation

Degradation Pathways in Environmental Compartments

The degradation of 2,4-D in the environment is a multifaceted process influenced by microbial activity, light, and chemical reactions in various environmental compartments.

Microbial degradation is the principal pathway for the dissipation of 2,4-D in soil ecosystems. nih.govcdc.gov A diverse range of soil microorganisms, including bacteria and fungi, are capable of utilizing 2,4-D as a source of carbon and energy. nih.govinchem.org Genera such as Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, and Ochrobactrum have been identified as effective degraders of 2,4-D. nih.gov

The degradation process typically involves two main pathways: the cleavage of the ether bond to form 2,4-dichlorophenol (B122985) (2,4-DCP) followed by ring cleavage, or the removal of the acetic acid side chain. inchem.orgjuniperpublishers.com The subsequent degradation of 2,4-DCP leads to the formation of aliphatic acids like succinic acid. juniperpublishers.com The rate of microbial degradation is influenced by several soil factors, including temperature, moisture, pH, and organic matter content. inchem.org Warm, moist conditions generally accelerate the degradation process. inchem.org Repeated applications of 2,4-D to soil can lead to an increase in the population of microorganisms capable of degrading it, resulting in a faster breakdown over time. inchem.org For instance, a long-term field experiment showed that the time for complete degradation of 2,4-D decreased from 10 weeks after the first application to 4 weeks after 19 years of annual applications. nih.gov

In aquatic environments, both photolysis and hydrolysis contribute to the degradation of 2,4-D, although their significance can vary. Photolysis, or degradation by sunlight, is considered an important environmental fate process for 2,4-D in sunlit surface waters. cdc.gov The process can lead to the formation of various intermediates, including 2,4-dichlorophenol, 1,2,4-benzenetriol, and eventually, humic acids and carbon dioxide. ca.govresearchgate.net

Hydrolysis of the 2,4-D-diethylammonium salt to the 2,4-D acid is a rapid process in water. epa.gov However, the subsequent hydrolysis of the 2,4-D acid itself under typical environmental conditions is generally considered to be a negligible degradation pathway. cdc.gov The rate of photolysis is dependent on factors such as water clarity, depth, and the intensity of solar radiation. researchgate.net

Persistence and Half-Life Variability across Environmental Matrices

The persistence of 2,4-D, and by extension its diethylammonium (B1227033) salt, varies significantly across different environmental matrices. The half-life, which is the time it takes for half of the applied amount to degrade, is a key indicator of its persistence.

In soil, 2,4-D is generally considered to have a low to moderate persistence. juniperpublishers.com The half-life in soil can range from a few days to a few weeks. nih.gov For example, the aerobic mineral soil half-life has been reported to be around 6.2 days. orst.edu However, conditions such as cold, dry soil can extend the half-life. juniperpublishers.com

In aquatic environments, the persistence of 2,4-D is also variable. Under aerobic conditions, the half-life can be relatively short, often less than two weeks. canada.ca However, in anaerobic aquatic environments, degradation is much slower, with half-lives ranging from 41 to over 300 days. juniperpublishers.comcdc.gov

The following table summarizes the half-life of 2,4-D in various environmental compartments based on available research findings.

| Environmental Matrix | Condition | Half-Life Range |

| Soil | Aerobic | 6.2 - 10 days orst.edu |

| Soil | Cold, Dry | Can be significantly longer juniperpublishers.com |

| Water | Aerobic | < 1 to 15 days wisconsin.gov |

| Water | Anaerobic | 41 - 333 days cdc.gov |

| Atmosphere | Vapor Phase | ~19 hours nih.gov |

Transport and Distribution in Soil, Water, and Air

The transport and distribution of this compound in the environment are governed by its physical and chemical properties, particularly its high water solubility and low adsorption to soil particles. canada.ca

Due to its high water solubility and low organic carbon adsorption coefficient, 2,4-D has the potential to be mobile in soil and leach into groundwater. cdc.govcanada.ca The extent of leaching is influenced by soil type, with higher mobility observed in soils with low organic matter and clay content. cdc.gov Sandy soils, for instance, may allow for more rapid downward movement of the compound. inchem.org However, the relatively short half-life of 2,4-D in many soil types can mitigate its leaching potential, as it may degrade before it can reach significant depths in the soil profile. cdc.gov

Surface water contamination can occur through runoff from treated agricultural fields and other areas. cdc.gov The high water solubility of 2,4-D means that it can be readily transported with surface water during rainfall events, especially if they occur shortly after application. researchgate.net Spray drift during application can also be a direct source of contamination for nearby water bodies. cdc.gov Once in surface water, the compound is subject to dilution, degradation, and further transport.

In the atmosphere, vapor-phase 2,4-D can be degraded by photochemically generated hydroxyl radicals, with an estimated half-life of about 19 hours. nih.gov Particulate-phase 2,4-D can be removed from the atmosphere through wet and dry deposition. nih.gov

Vapor Drift and Atmospheric Dispersion

The atmospheric dispersion of this compound is primarily dictated by the physical movement of spray droplets, a process known as spray drift, rather than by volatilization into a vapor. Amine salt formulations of 2,4-D, including diethylammonium, are considered essentially nonvolatile and are less prone to vapor drift compared to their ester counterparts. umn.edubayer.usgrowingproduce.com Vapor drift, the movement of a pesticide as a gas after it has volatilized, is not considered a significant issue with amine formulations of 2,4-D. atlantic-pacificag.com

The primary mechanism for the atmospheric dispersion of this compound is the physical drift of spray droplets during application. atlantic-pacificag.com The extent of this drift is influenced by a combination of meteorological conditions and application techniques. Factors such as wind speed, temperature, and humidity play a crucial role. rutgers.educorteva.us For instance, high wind speeds can carry spray droplets over considerable distances, while high temperatures and low humidity can cause smaller droplets to evaporate, making them lighter and more susceptible to wind-borne transport. rutgers.eduufl.edu

Application methods are also a key determinant of spray drift. hse.gov.uk The size of the spray droplets is a major factor; smaller droplets are more likely to drift. umn.edu Nozzle selection, spray pressure, and the height of the spray boom above the target area all influence droplet size and, consequently, the potential for drift. rutgers.eduumn.edu The use of nozzles that produce a coarser spray can significantly reduce the amount of driftable fine droplets. umn.edu

Table 1: Factors Influencing the Physical Drift of this compound Spray

| Factor Category | Specific Factor | Influence on Physical Drift |

|---|---|---|

| Meteorological | Wind Speed | Higher wind speeds increase the distance spray droplets can travel from the target site. rutgers.edu |

| Temperature | High temperatures can increase the evaporation of smaller spray droplets, making them more susceptible to drift. ufl.edu | |

| Relative Humidity | Low relative humidity contributes to faster evaporation of spray droplets, reducing their size and increasing drift potential. ufl.edu | |

| Application Technique | Nozzle Type & Pressure | Affects the size of the spray droplets; nozzles that produce coarser droplets and lower pressures reduce drift. umn.edu |

| Boom Height | Lowering the spray boom reduces the time droplets are airborne and exposed to wind, thus decreasing drift. umn.edu | |

| Vehicle Speed | Higher speeds can create more air turbulence, leading to increased drift. rutgers.edu | |

| Use of Drift Retardants | These additives can increase the viscosity of the spray solution, leading to larger droplets and reduced drift. rutgers.edu |

Bioavailability and Transformation in Non-Target Organisms

Once in the environment, this compound salt rapidly dissociates to form the 2,4-D acid. orst.eduapvma.gov.au The bioavailability and subsequent transformation of 2,4-D are then influenced by various environmental factors and the physiology of non-target organisms.

In soil, the bioavailability of 2,4-D to microorganisms is a key factor in its degradation. researchgate.net Soil microorganisms are the primary drivers of 2,4-D transformation in the environment. nih.gov A diverse range of bacteria and fungi, including species of Acinetobacter, Serratia marcescens, Stenotrophomonas maltophilia, Flavobacterium, and Penicillium, have been identified as capable of degrading 2,4-D. scielo.br The process begins with the adsorption of the herbicide molecule onto the microbial cell surface, followed by transport into the cell and subsequent metabolism. nih.gov The genetic potential for 2,4-D degradation, such as the presence of the tfdA gene, can increase rapidly in soil communities following application. nih.gov

The biotransformation of 2,4-D by these microorganisms involves a series of enzymatic reactions. A common metabolic pathway is the cleavage of the side chain, followed by the hydroxylation and subsequent opening of the aromatic ring. wikipedia.org A major metabolite formed during this process is 2,4-dichlorophenol (2,4-DCP). nih.govacs.org Further degradation can lead to the formation of chlorocatechols. orst.edu Under anaerobic conditions, the transformation pathways can differ, involving processes like reductive dechlorination. researchgate.net

In aquatic non-target organisms, the uptake and metabolism of 2,4-D can vary. Studies on fish, such as the silver catfish (Rhamdia quelen), have shown that exposure to 2,4-D can lead to changes in biochemical parameters, indicating its bioavailability and metabolic processing within the organism. nih.gov In livestock, the majority of ingested 2,4-D is excreted in the urine either unchanged or as conjugates. wikipedia.org A smaller fraction is metabolized to compounds such as dichlorophenol, dichloroanisole, and 4-chlorophenoxyacetic acid. wikipedia.org

Table 2: Biotransformation of 2,4-D in Various Non-Target Organisms

| Organism Group | Example Organisms | Primary Transformation Pathway | Key Metabolites |

|---|---|---|---|

| Soil Microorganisms (Bacteria) | Acinetobacter sp., Serratia marcescens, Stenotrophomonas maltophilia | Enzymatic degradation, including side-chain cleavage and ring hydroxylation. scielo.brwikipedia.org | 2,4-Dichlorophenol (2,4-DCP), Chlorocatechols. orst.edunih.gov |

| Soil Microorganisms (Fungi) | Penicillium sp. | Metabolic degradation as a carbon source. scielo.br | Not specified in provided results. |

| Aquatic Invertebrates | Vibrio qinghaiensis sp.-Q67, Caenorhabditis elegans | Metabolic breakdown. acs.org | 2,4-Dichlorophenol (2,4-DCP). acs.org |

| Fish | Silver Catfish (Rhamdia quelen), Fathead Minnow | Metabolic processing leading to biochemical changes. nih.govwisconsin.edu | Not specified in provided results. |

| Livestock | Cattle, Sheep | Primarily excretion of the parent compound; minor metabolism. wikipedia.org | Dichlorophenol, Dichloroanisole, 4-Chlorophenoxyacetic acid. wikipedia.org |

Extraction Techniques from Complex Matrices

The accurate quantification of this compound and its parent acid, 2,4-D, in complex samples necessitates efficient extraction methods to isolate the analytes from interfering matrix components. As amine salts like this compound readily dissociate in water to the 2,4-D anion, analytical methods often focus on extracting the parent acid.

Plant Tissues and Agricultural Commodities

A prevalent technique for extracting pesticide residues from agricultural products is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. For acidic herbicides like 2,4-D, modifications to the standard QuEChERS protocol are often necessary. Since conventional extraction with acetonitrile alone is inefficient for 2,4-D, acidified acetonitrile is used to improve recovery.

A crucial step in analyzing plant matrices is hydrolysis, typically using an alkaline solution like sodium hydroxide. This process converts various forms of 2,4-D, including esters and conjugates, into the 2,4-D salt, ensuring a more comprehensive measurement of the total residue. Following hydrolysis, the pH is adjusted to an acidic level to convert the salt to the protonated neutral form, which can then be effectively partitioned into an organic solvent like acetonitrile. This approach has been successfully applied to commodities such as soybeans and corn.

| Parameter | Description | Sample Matrices | Reference(s) |

| Method | Modified QuEChERS with Alkaline Hydrolysis | Soybean, Corn, Cereals, Lemons | |

| Hydrolysis | Sodium hydroxide solution to convert esters and conjugates to 2,4-D salt. | Rye, Wheat, Peanut butter, Oranges | |

| Extraction | Acidified acetonitrile to partition the protonated 2,4-D acid. | Soybean, Corn | |

| Cleanup | Dispersive solid-phase extraction (d-SPE) to remove matrix interferences. | Fruits, Vegetables, Grains |

Soil and Water Samples

The analysis of soil and water requires robust extraction and pre-concentration steps to achieve the necessary detection limits.

For water samples , solid-phase extraction (SPE) is a widely used technique for pre-concentration. Cartridges such as the Oasis MCX have been employed for this purpose. The process typically involves acidifying the water sample, passing it through the SPE cartridge where the analyte is retained, washing the cartridge to remove interferences, and finally eluting the analyte with a suitable solvent mixture like acetonitrile and methanol. Other methods include liquid-liquid extraction (LLE) and salting-out assisted liquid-liquid extraction (SALLE), which can achieve high extraction efficiencies of over 99%.

For soil and sediment , extraction is often performed by sonicating the sample with a solvent mixture. One validated method uses a sequential extraction with acetic acid in methanol, followed by a mixture of acetic acid in methanol and water, and finally acetic acid in water. Another approach involves acidification of the soil sample followed by extraction with dichloromethane in an ultrasound system. The resulting extracts are then typically concentrated and cleaned up before analysis.

| Matrix | Method | Key Steps | Recovery Rate | Reference(s) |

| Water | Solid-Phase Extraction (SPE) | Acidification, loading onto Oasis MCX cartridge, washing, elution with acetonitrile/methanol. | Not specified | |

| Water | Salting-Out Assisted LLE (SALLE) | Acidification (pH 2), addition of acetonitrile and NaCl, phase separation. | 95.98% - 115% | |

| Soil | Solvent Extraction | Sequential extraction with acidified methanol and water, followed by cleanup. | Not specified | |

| Soil | Ultrasound-Assisted Extraction | Acidification, extraction with dichloromethane using ultrasound, concentration. | 85% - 111% |

Biological Samples (excluding human clinical)

The analysis of 2,4-D amine salts in non-human biological samples often involves extraction tailored to the specific matrix. For instance, in studies of pesticide exposure, solid-phase sampling media like cellulose, polyurethane foam (PUF), and XAD-2 resins are used to trap airborne or dermal residues. The analytes are extracted from these media using acidified methanol. These extracts can then be directly analyzed, providing a measure of potential exposure in agricultural settings. Over a three-year study, this method demonstrated average recoveries ranging from 87% to 98%.

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate 2,4-D from other components in the extract and to quantify its concentration.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the direct determination of 2,4-D and its salts. A significant advantage of LC-MS/MS is that it typically does not require the derivatization step often needed for gas chromatography.

The separation is commonly achieved using reversed-phase columns, such as C8 or C18. The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous component. To ensure the acidic herbicide is in a suitable form for separation and detection, the mobile phase pH is often controlled by adding reagents like acetic acid or formic acid. Detection is highly specific and sensitive, especially when using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

| Parameter | Description | Reference(s) |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |

| Column | Reversed-phase C8 or C18 | |

| Mobile Phase | Acetonitrile/water or Methanol/water with acid (e.g., formic, acetic) | |

| Ionization | Electrospray Ionization (ESI), typically in negative mode | |

| Advantages | High sensitivity and specificity; no derivatization required |

Gas Chromatography (GC) Applications

Gas chromatography is another established technique for analyzing 2,4-D residues. However, because 2,4-D is a carboxylic acid with low volatility, a chemical derivatization step is required to convert it into a more volatile ester form before it can be analyzed by GC.

Common derivatization procedures involve converting the 2,4-D acid into its methyl ester or 2-chloroethyl ester. Reagents used for this purpose include diazomethane (though its use is often avoided due to safety concerns), boron trichloride in 2-chloroethanol, or boron trifluoride-methanol. After derivatization, the resulting ester is analyzed using a GC system.

The separation is performed on a capillary column, such as a Durabond-5MS. Detection can be accomplished using various detectors, including an electron capture detector (ECD), which is sensitive to halogenated compounds like 2,4-D, or a mass spectrometer (GC-MS) for greater specificity and structural confirmation.

| Parameter | Description | Reference(s) |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Electron Capture Detection (GC-ECD) | |

| Derivatization | Required . Conversion to a volatile ester (e.g., methyl or 2-chloroethyl ester). | |

| Reagents | Boron trichloride/2-chloroethanol; BF₃-methanol; Diazomethane. | |

| Column | Capillary columns (e.g., Durabond-5MS, 10% OV-1 on Gas-Chrom Q). | |

| Detector | Mass Spectrometer (MS), Electron Capture Detector (ECD), Hall Electrolytic Conductivity Detector (HECD). |

Advanced Research Frontiers and Future Directions

Molecular Modeling and Computational Chemistry in Mechanism Elucidation

Computational chemistry and molecular modeling have become indispensable tools for investigating the herbicidal mechanism of synthetic auxins like 2,4-D at a molecular level. These approaches allow researchers to simulate the interaction between the herbicide and its biological targets.

2,4-D functions by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants. wikipedia.org The primary targets are auxin receptor proteins, such as the TIR1/AFB F-box proteins, which are part of the SCFTIR1/AFB ubiquitination complex. mdpi.com Molecular modeling studies focus on:

Binding Site Analysis: Simulating the docking of 2,4-D into the auxin-binding pocket of the TIR1/AFB receptors. This helps to understand the specific molecular interactions that initiate the herbicidal effect.

Conformational Analysis: Theoretical calculations using methods like Density Functional Theory (DFT) are used to determine the most stable conformations of the 2,4-D molecule, which influences its biological activity. mdpi.com

Receptor-Herbicide Dynamics: Computational models can predict how mutations in the receptor proteins might affect the binding affinity of 2,4-D, providing insights into the mechanisms of target-site resistance.

These computational approaches are crucial for explaining the differential sensitivity of various plant species and for designing new herbicide molecules with improved efficacy and selectivity.

Genomic and Proteomic Approaches to Herbicide Resistance Studies

The emergence of weed populations resistant to 2,4-D is a significant threat to its continued efficacy. fbn.com Genomic and proteomic technologies offer powerful ways to investigate the molecular basis of this resistance.

Genomic studies focus on identifying the genes and genetic mutations responsible for resistance. Techniques like Capture-Seq and Pool-Seq have been used to screen the genomes of resistant and susceptible plant populations to find specific genomic regions under selection pressure from 2,4-D application. nih.gov This can pinpoint candidate genes involved in resistance, which may be related to auxin metabolism, transport, or signaling pathways. nih.gov For instance, mutations in the AUX1 gene, which codes for an auxin influx carrier, have been identified as a target-site resistance mechanism. mdpi.com

Proteomic studies analyze the entire protein complement of a plant to identify differences in protein expression between resistant and susceptible biotypes. Using two-dimensional gel electrophoresis and mass spectrometry, researchers have identified proteins that are over- or under-expressed in response to 2,4-D. nih.gov This can reveal non-target-site resistance mechanisms, such as enhanced metabolic detoxification of the herbicide by enzymes like cytochrome P450s. mdpi.comnih.gov A proteome analysis of Saccharomyces cerevisiae exposed to 2,4-D revealed increased levels of antioxidant enzymes and proteins involved in stress response, providing a model for understanding cellular adaptation to the herbicide. nih.gov

These "omics" technologies are critical for understanding the complex and diverse mechanisms of resistance and for developing strategies to manage it.

Bioremediation Strategies for Environmental Contamination

The widespread use of 2,4-D has led to concerns about environmental contamination of soil and water. nih.gov Bioremediation, which uses microorganisms to degrade pollutants, is considered an environmentally sustainable and effective method for cleaning up 2,4-D residues. nih.gov

Numerous bacterial and fungal strains capable of degrading 2,4-D have been isolated from contaminated soils. nih.govscielo.br These microorganisms utilize the herbicide as a carbon source. scielo.br The degradation process is primarily enzymatic, involving steps like hydroxylation, cleavage of the acid side-chain, and opening of the aromatic ring. orst.edu

| Microorganism Genus | Degradation Capability | Reference |

| Sphingomonas | Associated with 2,4-D biodegradation. | nih.gov |

| Pseudomonas | Associated with 2,4-D biodegradation. | nih.gov |

| Cupriavidus | Associated with 2,4-D biodegradation. | nih.gov |

| Achromobacter | Associated with 2,4-D biodegradation. | nih.gov |

| Mortierella | Fungal strain associated with 2,4-D biodegradation. | nih.gov |

| Penicillium sp. | Identified as a potential 2,4-D degrading agent. | scielo.br |

| Stenotrophomonas maltophilia | Showed a 30.20% degradation of 2,4-D in a study. | scielo.br |

Future research in this area is focused on:

Identifying Novel Microbes: Isolating more efficient and robust microbial strains from diverse environments.

Genetic Engineering: Creating engineered bacteria with reconstructed and enhanced degradation pathways for more rapid and complete bioremediation. nih.gov

Multi-omics Approaches: Using genomics and proteomics to understand the evolution of catabolic pathways and optimize microbial degradation processes. nih.gov

Development of Novel Analytical Techniques for Trace Analysis

Accurate and sensitive detection of 2,4-D residues in environmental and biological samples is crucial for monitoring and regulatory purposes. While traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used, research is focused on developing faster, more cost-effective, and field-portable techniques. researchgate.net

| Analytical Technique | Matrix | Detection Principle | Reference |

| High-Performance Liquid Chromatography (HPLC) | Water, Soil, Sediment | Separation followed by UV detection. | researchgate.netresearchgate.net |

| Gas Chromatography (GC) | Environmental Samples | Requires derivatization for volatile analysis, often with ECD or MS detection. | researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Environmental Water | High sensitivity and selectivity for complex matrices. | who.int |

Emerging analytical frontiers include the development of biosensors and immunosensors that can provide rapid, on-site detection of 2,4-D without the need for extensive sample preparation and sophisticated laboratory equipment.

Understanding Cross-Resistance and Co-Resistance Mechanisms

A significant challenge in weed management is the evolution of resistance to multiple herbicides. It is crucial to distinguish between two main types:

Cross-resistance: A single resistance mechanism confers resistance to several herbicides with the same mode of action. wikipedia.org For example, a mutation in the target site for 2,4-D could also confer resistance to other synthetic auxin herbicides like dicamba (B1670444). mdpi.com

Multiple resistance: Two or more different resistance mechanisms exist within a single plant, enabling it to withstand herbicides with different modes of action. wikipedia.org

Research has shown that recurrent selection with 2,4-D can lead to the evolution of cross-resistance to herbicides from different chemical classes, such as ALS-inhibitors. nih.gov This is often due to non-target-site resistance mechanisms, particularly enhanced metabolism by enzymes like cytochrome P450s, which can detoxify a broad range of herbicides. nih.gov Understanding the genetic and biochemical basis of these complex resistance profiles is essential for designing effective and sustainable herbicide rotation and mixture strategies.

Implications for Sustainable Agricultural Practices and Weed Management Innovation

The challenges of herbicide resistance and environmental stewardship are driving innovation in how 2,4-D and other herbicides are used within sustainable agricultural systems. The introduction of 2,4-D-tolerant crops has provided a new tool for managing difficult-to-control and resistant weeds. nih.gov However, this technology also increases the selection pressure for 2,4-D resistance, making integrated weed management (IWM) more critical than ever. nih.govnih.gov

Future directions for sustainable use include:

Herbicide Stewardship: Promoting the use of multiple effective herbicide modes of action, rotating herbicides, and always using labeled rates to delay the evolution of resistance. fbn.com

Advanced Formulations: Developing new formulations, such as the choline (B1196258) salt of 2,4-D, which have lower volatility and drift potential, reducing off-target impacts. wikipedia.org

Integration of Non-Chemical Methods: Combining herbicide use with cultural practices like cover cropping, crop rotation, and mechanical weed control to create a more resilient and sustainable weed management system.

Continued research across these frontiers is vital to preserve the utility of 2,4-D-diethylammonium and other synthetic auxin herbicides as effective tools for global food production while minimizing their environmental footprint.

Q & A

Q. What are the validated methods for synthesizing 2,4-D-diethylammonium with high purity, and how can side products be minimized?

To synthesize this compound, react 2,4-dichlorophenoxyacetic acid (2,4-D) with diethylamine in a polar solvent (e.g., ethanol) under controlled pH (~7–8). Purification involves multiple aqueous washes to remove diethylammonium chloride byproducts and excess diethylamine . Characterization via thin-layer chromatography (TLC) or HPLC confirms purity. Optimizing stoichiometry and reaction time minimizes side products.

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol | Enhances solubility |

| Molar Ratio (2,4-D:Amine) | 1:1.1 | Prevents excess amine |

| Wash Steps | 3x H₂O | Removes ionic byproducts |

Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices, and what validation parameters are critical?

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity (LOD < 0.1 µg/L) and selectivity in complex matrices . Validate methods using parameters:

Q. What is the hypothesized mechanism of action of this compound as a herbicide, and how does it compare to other 2,4-D salts?

As an auxin mimic, this compound disrupts cell elongation in broadleaf plants. The diethylammonium counterion may enhance solubility and foliar absorption compared to sodium or methylamine salts, altering translocation efficiency . Comparative studies require controlled greenhouse trials measuring growth inhibition (e.g., shoot biomass reduction) across formulations.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different studies?

Discrepancies may arise from variations in experimental design (e.g., application rates, plant species). Conduct meta-analysis using statistical tools (ANOVA, t-tests) to identify confounding variables . Replicate studies under standardized conditions (OECD guidelines) and validate via dose-response curves. Cross-reference raw data repositories (e.g., Chemotion) to assess reproducibility .

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?

Use microcosm studies with soil/water systems under controlled pH, temperature, and microbial activity. Monitor degradation via LC-MS/MS and isotopic labeling (e.g., ¹⁴C tracing). Variables to control:

Q. How can ecotoxicological impacts of this compound be assessed using non-target organism models?

Follow OECD Test No. 201 (algae), 207 (earthworms), and 221 (Daphnia magna). Measure endpoints like EC₅₀ (growth inhibition) and LC₅₀ (mortality). Use mesocosm experiments to simulate field conditions and assess bioaccumulation potential. Data should include error bars and confidence intervals to address variability .

Q. What strategies improve the reproducibility of studies on this compound’s phytotoxicity?

- Standardized Protocols : Adhere to CIPAC or EPPO guidelines for herbicide testing.

- Data Transparency : Share raw datasets in FAIR-aligned repositories (e.g., RADAR4Chem) .

- Negative Controls : Include untreated cohorts and solvent-only controls.

- Collaborative Trials : Multi-lab studies to assess inter-laboratory consistency .

Q. How can computational modeling predict the soil adsorption behavior of this compound?

Apply quantitative structure-activity relationship (QSAR) models using parameters like log Kₒw (octanol-water coefficient) and soil organic carbon content. Validate predictions with batch equilibrium experiments (e.g., Freundlich isotherms). Compare results with empirical data from HPLC analysis of soil leachates .

Q. Table 2: Key Parameters for Environmental Fate Studies

| Parameter | Method | Relevance |

|---|---|---|

| Soil Adsorption | Freundlich Isotherm | Predicts mobility |

| Photolysis Rate | UV-Vis Spectroscopy | Assesses sunlight degradation |

| Microbial Degradation | ¹⁴C Radioisotope Tracing | Quantifies biotic breakdown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.